N-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a triazole ring, a chlorophenyl group, and a benzodioxole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring under copper-catalyzed conditions. The chlorophenyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the benzodioxole moiety via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
N-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, influencing enzymatic activity, while the chlorophenyl group may interact with hydrophobic pockets in proteins. The benzodioxole moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar triazole structure, used in agriculture to inhibit mitochondrial respiration in fungi.
Tebuconazole: Another triazole-based fungicide, known for its broad-spectrum activity against fungal pathogens.
Indole Derivatives: Compounds with an indole nucleus, exhibiting diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c19-14-4-1-12(2-5-14)9-23-10-15(21-22-23)8-20-18(24)13-3-6-16-17(7-13)26-11-25-16/h1-7,10H,8-9,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIVLLDJLAYBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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